molecular formula C6H10O6 B1198235 3-keto-beta-D-galactose

3-keto-beta-D-galactose

Cat. No.: B1198235
M. Wt: 178.14 g/mol
InChI Key: APIQNBNBIICCON-FKMSRSAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-keto-beta-D-galactose is a ketohexose. It has a role as a mouse metabolite and a human metabolite.
3-Keto-b-D-galactose belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. 3-Keto-b-D-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-keto-b-D-galactose is primarily located in the cytoplasm. Outside of the human body, 3-keto-b-D-galactose can be found in a number of food items such as soft-necked garlic, arrowroot, jew's ear, and star fruit. This makes 3-keto-b-D-galactose a potential biomarker for the consumption of these food products.

Scientific Research Applications

Biochemical Significance

3-Keto-beta-D-galactose is primarily recognized as an intermediate in several metabolic pathways:

  • Galactose Metabolism : It is involved in the metabolism of galactose, which is crucial for energy production and cellular function. The enzyme galactosidase facilitates its conversion, linking it to broader carbohydrate metabolism .
  • N-Glycan and Glycosaminoglycan Degradation : This compound participates in the degradation of complex carbohydrates, which is essential for various cellular processes, including cell signaling and structural integrity .
  • Sphingolipid Metabolism : It contributes to the biosynthesis and degradation of sphingolipids, which are vital components of cell membranes and play roles in signaling pathways .

Role in Classic Galactosemia

Classic galactosemia is a genetic disorder that affects the metabolism of galactose. This compound serves as a marker for metabolic dysfunctions associated with this condition. Research indicates that patients with deficiencies in galactose-1-phosphate uridylyltransferase exhibit elevated levels of this compound, highlighting its potential as a biomarker for diagnosing metabolic disorders .

Potential Therapeutic Uses

Recent studies suggest that derivatives of this compound may have therapeutic properties:

  • Antimicrobial Activity : Some research indicates that sugar derivatives can exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or preservatives .
  • Anti-inflammatory Properties : Compounds related to this compound may also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Sweetener Development

This compound can be utilized in the food industry as a low-calorie sweetener due to its sweet taste profile while providing fewer calories compared to traditional sugars. This application is particularly relevant in formulating products for diabetic patients or those seeking to reduce caloric intake.

Functional Food Ingredients

The compound's role in enhancing fat mobilization during digestion suggests potential applications in functional foods aimed at weight management and metabolic health . Foods enriched with this compound could promote better fat oxidation rates.

Research Findings and Case Studies

StudyFocusFindings
Synthesis of D-TaloseDemonstrated the conversion of D-galactose to D-talose using molybdenum oxide catalysts, indicating potential industrial applications for sugar modification processes.
Classic GalactosemiaIdentified elevated levels of this compound in patients, suggesting its utility as a diagnostic marker for metabolic disorders.
Fat MobilizationShowed that galactose consumption increases fat oxidation during meal absorption, highlighting its potential role in dietary formulations aimed at weight management.

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1

InChI Key

APIQNBNBIICCON-FKMSRSAHSA-N

SMILES

C(C1C(C(=O)C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(=O)C(C(O1)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-keto-beta-D-galactose
Reactant of Route 2
3-keto-beta-D-galactose
Reactant of Route 3
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Reactant of Route 4
3-keto-beta-D-galactose
Reactant of Route 5
3-keto-beta-D-galactose
Reactant of Route 6
3-keto-beta-D-galactose

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